4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
Overview
Description
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H15N3O2 It features a pyrimidine ring substituted with a piperidine moiety and a carboxylic acid group
Mechanism of Action
Mode of Action
The compound likely exerts its effects through interactions with its target These interactions can involve binding, inhibition, or modulation. For instance, it might act as an agonist or antagonist, affecting downstream signaling pathways .
Biochemical Pathways
The downstream effects of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid depend on the pathways it influencesConsidering its piperidine structure, it may impact neurotransmitter systems, cell signaling, or metabolic pathways .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, interactions with other medications may affect its pharmacokinetics or therapeutic outcomes.
Researchers continue to explore its therapeutic potential, and future studies may reveal more about its precise targets and effects . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyrimidine-5-carboxylic acid with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the piperidine moiety.
Scientific Research Applications
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid
- 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide
- 2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid
Comparison: 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both a piperidine moiety and a carboxylic acid group, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinity, making it suitable for distinct applications in research and industry .
Properties
IUPAC Name |
4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-9(10(15)16)7-12-11(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUDXFSROAJWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586488 | |
Record name | 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924872-01-5 | |
Record name | 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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